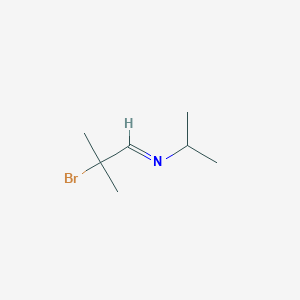![molecular formula C14H17N3O2 B14676779 6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 36735-37-2](/img/structure/B14676779.png)
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, making them valuable in medicinal chemistry . This particular compound features a morpholine ring attached to a phenyl group, which is further connected to a dihydropyridazinone core.
Vorbereitungsmethoden
The synthesis of 6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Morpholin-4-yl)aniline and 3,6-dichloropyridazine.
Reaction Conditions: The 4-(Morpholin-4-yl)aniline is reacted with 3,6-dichloropyridazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Analyse Chemischer Reaktionen
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting cardiovascular diseases, cancer, and inflammatory conditions due to its pharmacological properties.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
2-Methyl-6-[4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one: This compound has a similar structure but with a methyl group at the 2-position, which may alter its pharmacological profile.
2-(2-Acetyloxyethyl)-6-[4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one: The presence of an acetyloxyethyl group at the 2-position provides different biological activities compared to the parent compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and pharmacological properties.
Eigenschaften
CAS-Nummer |
36735-37-2 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O2/c18-14-6-5-13(15-16-14)11-1-3-12(4-2-11)17-7-9-19-10-8-17/h1-4H,5-10H2,(H,16,18) |
InChI-Schlüssel |
LHRUACHNNLJVOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


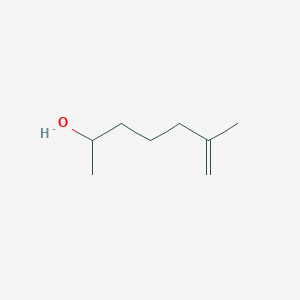
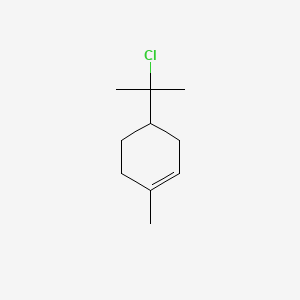
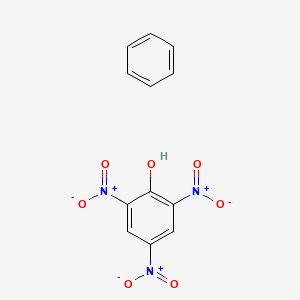
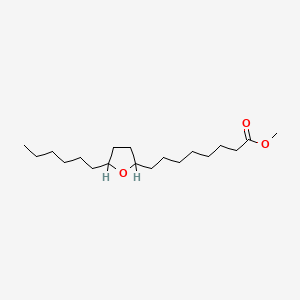
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
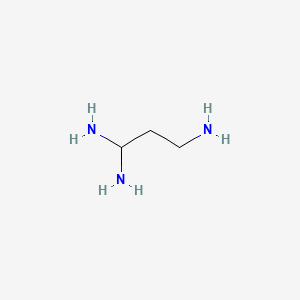
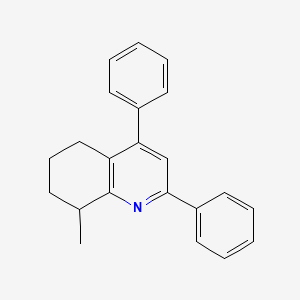
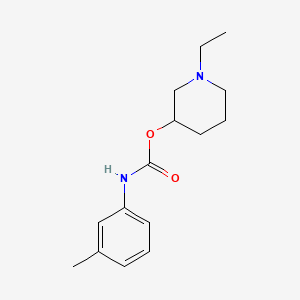
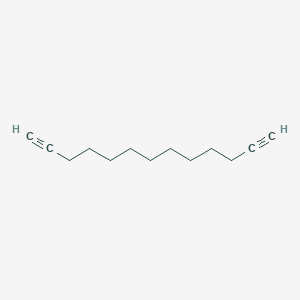
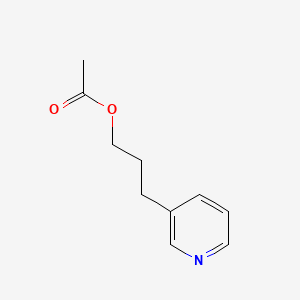
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
